molecular formula C20H16N2O8S B2696927 methyl 4-(5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)furan-2-carboxamido)benzoate CAS No. 1170572-39-0

methyl 4-(5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)furan-2-carboxamido)benzoate

Cat. No. B2696927
CAS RN: 1170572-39-0
M. Wt: 444.41
InChI Key: GFZGQJNARGOKRF-UHFFFAOYSA-N
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Description

Methyl 4-(5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)furan-2-carboxamido)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a complex molecule that is synthesized through a multistep process, and its mechanism of action and biochemical effects have been extensively studied.

Scientific Research Applications

Renewable PET Production

Methyl 4-(5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)furan-2-carboxamido)benzoate has been studied in the context of producing biobased terephthalic acid precursors. This is significant for creating renewable PET (polyethylene terephthalate). Researchers like J. Pacheco and colleagues explored the use of silica molecular sieves in catalyzing reactions between ethylene and renewable furans to produce these precursors, which is crucial for sustainable plastic production (Pacheco et al., 2015).

Corrosion Inhibition

Studies by Vinod Raphael Palayoor and others have shown the relevance of compounds structurally similar to this compound in corrosion inhibition. They found that certain heterocyclic semicarbazones can protect carbon steel surfaces in acidic environments, indicating potential applications in industrial settings (Palayoor et al., 2017).

Photodegradation Studies

S. Atta and colleagues investigated the photodegradation of natural substances, including compounds related to this compound. Understanding the photodegradation pathways of these substances is crucial in environmental chemistry and the development of photostable materials (Atta et al., 1993).

Catalysis in Organic Synthesis

M. Khodaei and associates explored the use of carboxybenzyl sulfamic acid functionalized nanoparticles as catalysts for synthesizing furan derivatives. These findings are significant in pharmaceutical and organic chemistry, showing the versatility of furan compounds in catalysis (Khodaei et al., 2018).

Antimicrobial Applications

Research by M. Ghorab et al. indicates the antimicrobial potential of molecules structurally related to this compound. These compounds showed significant activity against various bacteria and fungi, suggesting their potential in developing new antimicrobial agents (Ghorab et al., 2017).

Vasodilator Research

M. Feelisch and colleagues studied furoxans, compounds related to the chemical structure , for their vasodilator effects. This research contributes to our understanding of how certain chemical structures can be used in medicinal chemistry, particularly in cardiovascular therapeutics (Feelisch et al., 1992).

properties

IUPAC Name

methyl 4-[[5-(1,3-benzodioxol-5-ylsulfamoyl)furan-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O8S/c1-27-20(24)12-2-4-13(5-3-12)21-19(23)16-8-9-18(30-16)31(25,26)22-14-6-7-15-17(10-14)29-11-28-15/h2-10,22H,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZGQJNARGOKRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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